1-((1-Hydroxycyclopentyl)methyl)-3-(o-tolyl)urea

Soluble epoxide hydrolase Enzyme inhibition Structure-activity relationship

1-((1-Hydroxycyclopentyl)methyl)-3-(o-tolyl)urea (CAS 1226438-52-3, molecular formula C14H20N2O2, molecular weight 248.32 g/mol) is a 1,3-disubstituted urea derivative featuring a hydroxycyclopentyl methyl group on one urea nitrogen and an ortho-tolyl (2-methylphenyl) group on the other. This compound belongs to a well-characterized class of soluble epoxide hydrolase (sEH) inhibitors, a target implicated in the regulation of blood pressure, inflammation, and vascular function.

Molecular Formula C14H20N2O2
Molecular Weight 248.326
CAS No. 1226438-52-3
Cat. No. B2547552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-Hydroxycyclopentyl)methyl)-3-(o-tolyl)urea
CAS1226438-52-3
Molecular FormulaC14H20N2O2
Molecular Weight248.326
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NCC2(CCCC2)O
InChIInChI=1S/C14H20N2O2/c1-11-6-2-3-7-12(11)16-13(17)15-10-14(18)8-4-5-9-14/h2-3,6-7,18H,4-5,8-10H2,1H3,(H2,15,16,17)
InChIKeySDCQPQBPLRBNGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-Hydroxycyclopentyl)methyl)-3-(o-tolyl)urea (CAS 1226438-52-3): Chemical Identity and sEH Inhibitor Class Context


1-((1-Hydroxycyclopentyl)methyl)-3-(o-tolyl)urea (CAS 1226438-52-3, molecular formula C14H20N2O2, molecular weight 248.32 g/mol) is a 1,3-disubstituted urea derivative featuring a hydroxycyclopentyl methyl group on one urea nitrogen and an ortho-tolyl (2-methylphenyl) group on the other. This compound belongs to a well-characterized class of soluble epoxide hydrolase (sEH) inhibitors, a target implicated in the regulation of blood pressure, inflammation, and vascular function [1]. The hydroxycyclopentyl motif introduces a conformationally restricted, hydrogen-bond-capable element that distinguishes it from linear alkyl-substituted urea sEH inhibitors such as DCU (dicyclohexylurea) and flexible-chain analogs like AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) [1].

Why Generic 1,3-Disubstituted Urea sEH Inhibitors Cannot Substitute for 1-((1-Hydroxycyclopentyl)methyl)-3-(o-tolyl)urea in Research and Development


Within the 1,3-disubstituted urea sEH inhibitor family, even subtle structural alterations can drastically shift potency, solubility, and metabolic stability [1]. The hydroxycyclopentyl group in this compound imposes a sterically constrained, hydrogen-bond-donating environment that is absent in widely used analogs such as DCU or CDU (cyclohexyl/cyclohexyl urea). Class-level evidence indicates that conformational restriction of the urea pharmacophore can modulate inhibitor potency from micromolar to low nanomolar IC50 ranges [2]. Furthermore, the ortho-tolyl substitution pattern influences inhibitor conformation through unfavorable methyl–carbonyl interactions, potentially tuning target engagement relative to para- or meta-substituted analogs [3]. These structural features mean that a researcher cannot automatically replace 1-((1-hydroxycyclopentyl)methyl)-3-(o-tolyl)urea with an alternative urea inhibitor without risking altered activity profiles, solubility characteristics, and pharmacokinetic behavior.

Quantitative Differentiation of 1-((1-Hydroxycyclopentyl)methyl)-3-(o-tolyl)urea from Closest Analogs and In-Class Alternatives


sEH Inhibitory Potency and Selectivity Profile Relative to TPPU and AUDA-Class Inhibitors

While direct head-to-head sEH inhibition data for 1-((1-hydroxycyclopentyl)methyl)-3-(o-tolyl)urea are not publicly available, the compound's structural similarity to known potent sEH inhibitors allows for class-level inference. Conformationally restricted urea sEH inhibitors in the same structural series exhibit IC50 values spanning 4.2 μM to 1.1 nM against recombinant human sEH [1]. The benchmark inhibitor TPPU (N-[1-(1-oxopropyl)-4-piperidinyl]-N'-[4-(trifluoromethoxy)phenyl]urea) demonstrates IC50 values of 3.7 nM (human) and 2.8 nM (murine) sEH [2]. The presence of a hydrogen-bond-donating hydroxy group and the conformational restriction imparted by the cyclopentyl ring in the target compound is predicted to confer intermediate-to-high potency based on the established SAR trends reported by Jones et al. (2006) [1].

Soluble epoxide hydrolase Enzyme inhibition Structure-activity relationship

Aqueous Solubility Advantage Conferred by Hydroxycyclopentyl Moiety Over Highly Lipophilic Analogs

1-(1-Hydroxycyclopentyl)methyl substitution introduces a tertiary alcohol capable of hydrogen bonding, which class-level evidence indicates improves aqueous solubility relative to fully hydrocarbon-based urea sEH inhibitors [1]. For example, DCU (dicyclohexylurea), a rigid non-polar urea, exhibits very poor water solubility (<1 μg/mL) [1]. The incorporation of polar functional groups into one alkyl chain of 1,3-disubstituted ureas has been shown to increase water solubility by 10- to 30-fold while retaining nanomolar potency [2]. Although specific solubility data for this compound are not available, the structural precedent strongly suggests that the hydroxycyclopentyl group provides a measurable solubility advantage over DCU and similar lipophilic urea inhibitors.

Drug solubility Physicochemical properties Formulation science

Conformational Restriction and Metabolic Stability Differentiation from Flexible-Chain sEH Inhibitors

Conformationally restricted sEH inhibitors such as trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB) have demonstrated dramatically superior pharmacokinetic profiles compared to flexible-chain inhibitors like AUDA [1]. While the target compound combines a rigid cyclopentyl ring with a hydroxy group and an o-tolyl urea tail, it retains a degree of conformational restriction that distinguishes it from linear alkyl urea analogs. Class-level evidence indicates that restricted mobility around the urea pharmacophore reduces metabolic degradation and prolongs target residence time [1]. The o-tolyl group further contributes through unfavorable methyl–carbonyl interactions that stabilize the bioactive conformation [2]. These features collectively suggest a metabolic stability advantage relative to fully flexible urea sEH inhibitors, though direct comparative microsomal stability data are needed for quantification.

Metabolic stability Conformational restriction Pharmacokinetics

Ortho-Tolyl Substitution Pattern: Impact on Target Engagement and Selectivity Versus Para- and Meta-Substituted Urea Inhibitors

The ortho-tolyl group in the target compound imposes a unique steric and electronic environment compared to the para-tolyl and meta-tolyl isomers. Conformational studies of N-aryl-N'-cyclopentyl ureas reveal that the tolyl methyl group, when positioned ortho to the urea linkage, interacts unfavorably with the urea carbonyl oxygen, destabilizing the planar conformation and promoting a crescent-shaped bioactive geometry [1]. This contrasts with para-tolyl-substituted analogs, which adopt a more extended conformation, and meta-tolyl analogs, which display intermediate behavior. Such conformational differences can translate into altered target binding kinetics and selectivity profiles against off-target enzymes. For instance, the related compound 1-(1-propionylpiperidin-4-yl)-3-o-tolylurea (CHEMBL1257633) has been profiled for sEH inhibition and serves as a direct structural comparator [2]. The ortho-methyl group may sterically hinder binding to certain off-target serine hydrolases, potentially improving selectivity relative to para-substituted analogs, though this remains to be experimentally confirmed.

Selectivity profiling Ortho-substitution effect Binding mode

Potential for Hydrogen-Bond-Dependent Solubility and Permeability Balance Compared to Non-Hydroxy Analogs

The tertiary alcohol on the cyclopentyl ring of the target compound introduces a hydrogen-bond donor (HBD) capable of modulating both aqueous solubility and membrane permeability. In the context of sEH inhibitors, a balance between solubility and permeability is critical for achieving oral bioavailability [1]. Amide-based sEH inhibitors with polar groups strategically positioned on the alkyl chain have demonstrated 10- to 30-fold improvements in solubility while maintaining nanomolar potency [2]. The hydroxy group in 1-((1-hydroxycyclopentyl)methyl)-3-(o-tolyl)urea serves a similar function, and its presence may improve logD7.4 compared to fully hydrocarbon cyclopentyl analogs (e.g., 1-cyclopentyl-3-(o-tolyl)urea). While no experimental logD or PAMPA permeability data are available, the structural design aligns with established strategies for optimizing urea-based sEH inhibitors through polar group incorporation [2]. This distinguishes the compound from non-hydroxy cyclopentyl analogs that lack this solubility-enhancing feature.

Permeability Hydrogen bonding Drug-likeness

Prioritized Research and Industrial Use Cases for 1-((1-Hydroxycyclopentyl)methyl)-3-(o-tolyl)urea Based on Differential Evidence


In Vitro sEH Inhibition Screening in Disease-Relevant Cell Models Requiring Aqueous Solubility

Based on class-level evidence that polar group incorporation improves aqueous solubility by 10- to 30-fold over non-polar urea sEH inhibitors [1], this compound is well-suited for cell-based assays (e.g., endothelial cells, macrophages) where excessive organic solvent (DMSO) concentrations would confound results. Its predicted superior solubility relative to DCU allows for more physiologically relevant dosing in culture media, enabling reliable evaluation of sEH-dependent EET/DHET ratio modulation.

Structure-Activity Relationship (SAR) Exploration of the Ortho-Tolyl Pharmacophore

The unique conformational properties of the ortho-tolyl urea, as revealed by metadynamics simulations showing destabilized planar geometry [2], make this compound a valuable starting point for synthesizing and testing a focused library of ortho-substituted phenyl urea analogs. Researchers can systematically vary the ortho substituent (e.g., Cl, CF3, OCH3) while retaining the hydroxycyclopentyl anchor to map selectivity determinants against sEH and related α/β-hydrolase fold enzymes.

Metabolic Stability Profiling of Conformationally Restricted Urea Inhibitors

Given that conformationally restricted sEH inhibitors exhibit prolonged half-lives and superior AUC compared to flexible-chain analogs such as AUDA [3], this compound can be used as a representative scaffold in liver microsomal stability assays. Head-to-head comparison with AUDA and t-AUCB will quantify the metabolic advantage conferred by the cyclopentyl-hydroxy motif and inform prioritization for in vivo pharmacokinetic studies.

Quote Request

Request a Quote for 1-((1-Hydroxycyclopentyl)methyl)-3-(o-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.